[1-(Benzimidazol-1-yl)-3-naphthalen-1-yloxypropan-2-yl] acetate
Overview
Description
[1-(Benzimidazol-1-yl)-3-naphthalen-1-yloxypropan-2-yl] acetate: is a complex organic compound that features a benzimidazole moiety linked to a naphthalene ring via a propan-2-yl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Benzimidazol-1-yl)-3-naphthalen-1-yloxypropan-2-yl] acetate typically involves the following steps:
Formation of Benzimidazole Derivative: The initial step involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core.
Attachment of Naphthalene Moiety: The benzimidazole derivative is then reacted with a naphthalene-based compound, such as 1-naphthol, under basic conditions to form the naphthalen-1-yloxy group.
Introduction of Propan-2-yl Acetate Group: The final step involves the esterification of the intermediate with acetic anhydride or acetyl chloride to introduce the propan-2-yl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized benzimidazole and naphthalene derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted acetate derivatives.
Scientific Research Applications
[1-(Benzimidazol-1-yl)-3-naphthalen-1-yloxypropan-2-yl] acetate: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to the bioactivity of the benzimidazole and naphthalene moieties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of [1-(Benzimidazol-1-yl)-3-naphthalen-1-yloxypropan-2-yl] acetate involves its interaction with various molecular targets:
Comparison with Similar Compounds
[1-(Benzimidazol-1-yl)-3-naphthalen-1-yloxypropan-2-yl] acetate: can be compared with other benzimidazole and naphthalene derivatives:
Properties
IUPAC Name |
[1-(benzimidazol-1-yl)-3-naphthalen-1-yloxypropan-2-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-16(25)27-18(13-24-15-23-20-10-4-5-11-21(20)24)14-26-22-12-6-8-17-7-2-3-9-19(17)22/h2-12,15,18H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBOPRSCXNMMNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CN1C=NC2=CC=CC=C21)COC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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